N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a thiadiazole ring, a phenyl group, and a cyclohexenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Cyclohexenyl Moiety: This step involves the reaction of cyclohexenyl derivatives with intermediates containing the thiadiazole ring.
Final Coupling: The final step involves coupling the phenyl group to the thiadiazole ring, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H19N3OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N3OS/c21-17(18-12-11-13-7-3-1-4-8-13)16-15(19-20-22-16)14-9-5-2-6-10-14/h2,5-7,9-10H,1,3-4,8,11-12H2,(H,18,21) |
InChI Key |
WWOQZGFXAZLGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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